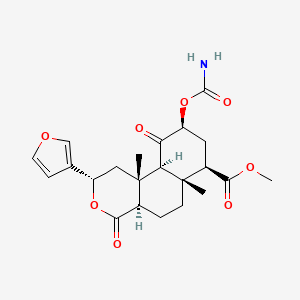

Salvinorin A Carbamate

描述

萨尔维诺林 A 氨基甲酸酯是萨尔维诺林 A 的衍生物,萨尔维诺林 A 是一种从墨西哥药用植物鼠尾草 (Salvia divinorum) 叶片中分离得到的 新芸香烷二萜类化合物。 萨尔维诺林 A 以其强大的、高度选择性的 κ 鸦片受体激动剂特性而闻名,使其成为人们对其精神活性作用和潜在治疗应用感兴趣的研究对象 。萨尔维诺林 A 氨基甲酸酯被合成出来是为了探索可能增强或改变母体化合物生物活性的修饰。

准备方法

合成路线和反应条件: 萨尔维诺林 A 氨基甲酸酯的合成通常涉及萨尔维诺林 A 的氨基甲酰化反应。该过程可以通过在温和条件下使萨尔维诺林 A 与合适的异氰酸酯反应来实现。反应通常在二氯甲烷或四氢呋喃等惰性溶剂中于室温下进行。 然后使用标准色谱技术纯化产物 .

工业生产方法: 萨尔维诺林 A 氨基甲酸酯的工业生产可能遵循类似的合成路线,但规模更大。这将涉及优化反应条件以最大限度地提高产率和纯度,同时确保成本效益和可扩展性。连续流动反应器和自动化合成平台可用于提高效率和可重复性。

化学反应分析

反应类型: 萨尔维诺林 A 氨基甲酸酯可以发生各种化学反应,包括:

氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,导致形成氧化衍生物。

还原: 还原反应可以使用氢化锂铝或硼氢化钠等试剂进行,得到化合物的还原形式。

常用试剂和条件:

氧化: 高锰酸钾在水性介质中或三氧化铬在乙酸中。

还原: 四氢呋喃中的氢化锂铝或乙醇中的硼氢化钠。

取代: 醇盐或胺等亲核试剂在二甲亚砜等极性非质子溶剂中。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成酮或羧酸,而还原可以生成醇或烷烃。取代反应可以引入各种官能团,导致各种衍生物。

科学研究应用

萨尔维诺林 A 氨基甲酸酯具有多种科学研究应用,包括:

化学: 用作模型化合物来研究结构修饰对 κ 鸦片受体活性的影响。

生物学: 研究其对细胞信号通路和受体相互作用的潜在影响。

医学: 由于其 κ 鸦片受体激动剂特性,正在探索其在治疗抑郁症、疼痛和药物成瘾等疾病方面的潜在治疗应用.

工业: 在开发用于生物研究的新型药物和化学探针方面具有潜在应用。

作用机制

萨尔维诺林 A 氨基甲酸酯主要通过与 κ 鸦片受体相互作用发挥作用。作为 κ 鸦片受体激动剂,它与受体结合并激活受体,导致一系列细胞内信号传导事件。这种激活可以调节神经递质释放并影响各种生理和心理过程。 所涉及的精确分子靶标和途径包括抑制腺苷酸环化酶、激活丝裂原活化蛋白激酶和调节离子通道活性 .

类似化合物:

萨尔维诺林 A: 母体化合物,以其强大的 κ 鸦片受体激动剂活性而闻名。

萨尔维诺林 B: 萨尔维诺林 A 的去乙酰化类似物,活性降低。

粘菌素: 从蘑菇粘菌 (Collybia maculata) 中分离得到的二萜类化合物,也是 κ 鸦片受体激动剂.

8-表异二氧丁香素 E 乙酸酯: 从薯蓣 (Dioscorea bulbifera) 中提取的二萜类化合物,具有针对多重耐药菌的质粒清除活性.

独特性: 萨尔维诺林 A 氨基甲酸酯的独特性在于其结构修饰,与母体化合物相比,这可能赋予其不同的药代动力学和药效学特性。这种修饰可能会增强其选择性、效力和治疗特性,使其成为进一步研究和开发的有价值的化合物。

相似化合物的比较

Salvinorin A: The parent compound, known for its potent kappa opioid receptor agonist activity.

Salvinorin B: A deacetylated analog of Salvinorin A with reduced potency.

Collybolide: A diterpene isolated from the mushroom Collybia maculata, also a kappa opioid receptor agonist.

8-Epidiosbulbin E Acetate: A diterpene from Dioscorea bulbifera with plasmid-curing activity against multidrug-resistant bacteria.

Uniqueness: Salvinorin A Carbamate is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This modification can potentially enhance its selectivity, potency, and therapeutic profile, making it a valuable compound for further research and development.

生物活性

Salvinorin A, a potent kappa opioid receptor (KOR) agonist derived from Salvia divinorum, has garnered significant attention for its unique biological activities and therapeutic potential. The introduction of a carbamate group to Salvinorin A has been shown to enhance its stability and biological efficacy. This article delves into the biological activity of Salvinorin A carbamate, presenting research findings, case studies, and data tables.

Overview of Salvinorin A and Its Carbamate Derivative

Salvinorin A is notable for being the first non-nitrogenous opioid receptor agonist, exhibiting high selectivity for KOR with an affinity () of approximately 4 nM and an effective concentration () in various assays ranging from 2.2 nM to 10.5 nM . The carbamate modification aims to improve the pharmacokinetic profile by reducing rapid metabolic degradation, which is a significant limitation in the clinical application of Salvinorin A .

Salvinorin A exerts its effects primarily through KOR activation, leading to various downstream signaling pathways. It has been demonstrated that Salvinorin A can activate both G-protein signaling and β-arrestin recruitment pathways . The carbamate derivative further stabilizes the compound against hydrolysis, thereby prolonging its action in vivo .

Table 1: Binding Affinity and Efficacy of Salvinorin A and Its Carbamate Derivative

| Compound | Binding Affinity () | (G-protein activation) | Duration of Action |

|---|---|---|---|

| Salvinorin A | 4 nM | 4.73 nM | Short-lived |

| This compound | TBD | TBD | Extended |

Therapeutic Potential

Research indicates that Salvinorin A and its carbamate derivative have potential applications in treating various conditions, including:

- Pain Management : Exhibiting antinociceptive properties, it may serve as an alternative to traditional opioids .

- Neuroprotection : Studies suggest that Salvinorin A may protect against ischemic brain injury by modulating glutamate release, which is critical during strokes .

- Mental Health : The compound has shown promise in alleviating symptoms of depression and anxiety, potentially by normalizing hyperactive neuronal circuits .

Case Studies

- Stroke Models : In rodent models of ischemic stroke, administration of Salvinorin A demonstrated a reduction in brain damage by inhibiting glutamate-induced excitotoxicity . The carbamate derivative may enhance this effect due to increased stability.

- Addiction Studies : In primate studies, Salvinorin A was observed to reduce cocaine-seeking behavior, indicating its potential utility in addiction treatment . The carbamate's prolonged action could make it more effective in clinical settings.

属性

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-carbamoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO8/c1-21-6-4-12-19(26)30-15(11-5-7-29-10-11)9-22(12,2)17(21)16(24)14(31-20(23)27)8-13(21)18(25)28-3/h5,7,10,12-15,17H,4,6,8-9H2,1-3H3,(H2,23,27)/t12-,13-,14-,15-,17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTGZEVOZWRYEL-XOKLNVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)N)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。